1-Azido-4-methylbenzene
Description
Diazotization-Based Protocols
The most traditional and widely utilized method for synthesizing 1-azido-4-methylbenzene involves the diazotization of an aromatic amine precursor. researchgate.net This two-step process is a cornerstone of aromatic chemistry, providing a reliable route to the target azide (B81097).
The synthesis begins with the conversion of 4-methylphenylamine (p-toluidine) into a corresponding aryldiazonium salt. libretexts.org This is achieved through a reaction with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The reaction is highly temperature-sensitive and must be conducted under cold conditions, usually between 0°C and 5°C, to prevent the unstable diazonium salt from decomposing. libretexts.org The resulting 4-methylbenzenediazonium (B1208422) salt is generally not isolated and is used immediately in the subsequent step. researchgate.net
Recent advancements have also explored the use of p-toluenesulfonic acid (p-TsOH) in the diazotization step, which can lead to the formation of arenediazonium tosylates, offering a metal-free and clean reaction profile. tpu.ru
Once the 4-methylbenzenediazonium salt is formed in situ, it is treated with an azide source. Sodium azide (NaN₃) is the most common reagent for this nucleophilic substitution reaction. researchgate.netontosight.ai The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the azide anion (N₃⁻) proceeds readily to form this compound with the liberation of nitrogen gas (N₂). libretexts.org This substitution is typically rapid and efficient. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:
Temperature: Strict maintenance of low temperatures (0-5°C) during diazotization is critical to prevent premature decomposition of the diazonium salt. libretexts.org
Acidity: The presence of a strong acid is necessary for the formation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.
Reagent Stoichiometry: The molar ratios of the amine, nitrite, and azide source can be adjusted to optimize the reaction. For instance, in some cases, an excess of sodium azide may be used to ensure complete conversion. tpu.ru
Under optimized conditions, the diazotization of p-toluidine (B81030) followed by azide substitution can achieve high yields, often reported in the range of 79–89%. The product is typically a colorless to pale yellow liquid or solid that can be isolated by extraction with an organic solvent and purified if necessary. ontosight.ai
Table 1: Diazotization-Based Synthesis of this compound
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Methylaniline (p-Toluidine) | 1. NaNO₂, HCl 2. NaN₃ | 0–5°C | 89% | |
| 4-Methylaniline (p-Toluidine) | 1. NaNO₂, p-TsOH 2. NaN₃ | Room Temperature | High | tpu.ru |
Aryl Halide Displacement Strategies Utilizing Azide Sources
An alternative to diazotization is the direct nucleophilic substitution of an azide group for a halide on the aromatic ring. This method typically requires a catalyst to facilitate the reaction, as aryl halides are generally unreactive towards nucleophilic substitution.
The reaction involves coupling an aryl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene (B49008), with sodium azide. This transformation is commonly catalyzed by copper(I) salts, such as copper(I) iodide (CuI), in the presence of a promoting ligand. researchgate.netrsc.org Ligands like L-proline or various diamines have been shown to be effective in facilitating this C-N bond formation. researchgate.netrsc.org The use of sodium ascorbate (B8700270) can also have a positive effect by stabilizing the Cu(I) catalyst. researchgate.net These reactions can often be performed under mild conditions, with aryl iodides sometimes reacting even at room temperature. researchgate.net
Table 2: Aryl Halide Displacement for Aryl Azide Synthesis
| Aryl Halide Substrate | Azide Source | Catalytic System | Key Features | Reference |
|---|---|---|---|---|
| Aryl Iodides/Bromides | Sodium Azide (NaN₃) | CuI / L-proline | Good to excellent yields at relatively low temperatures. | rsc.org |
| Aryl Iodides/Bromides | Sodium Azide (NaN₃) | CuI / Diamine Ligand | Rapid synthesis under mild conditions; aryl iodides can react at RT. | researchgate.net |
Hydroxylamine-Mediated Routes for Azide Formation
Methods involving hydroxylamine (B1172632) have been reported for the synthesis of aryl azides. smolecule.com One general procedure involves the reaction of aryldiazonium salts with hydroxylamine hydrochloride. This approach is noted for producing high-purity products through simple extraction techniques, offering an alternative to the direct use of sodium azide in the substitution step. smolecule.com While specific examples detailing the synthesis of this compound via this route are less common in readily available literature, the general principle presents a viable synthetic strategy.
Catalytic Approaches to Aryl Azide Synthesis
Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency and sustainability. Beyond the copper-catalyzed displacement of aryl halides, other catalytic systems have been developed for aryl azide synthesis.
For instance, Brønsted acids like tetrafluoroboric acid (HBF₄) can catalyze the azidation of benzylic alcohols using azidotrimethylsilane (B126382) (TMSN₃) as the azide source. researchgate.net While this applies to alcohols, it highlights the expanding toolkit of catalytic azidation. Continuous-flow reactors are also being employed for the direct azidation of alcohols using TMSN₃ and a recyclable solid acid catalyst like Amberlyst-15, which enhances safety when working with potentially explosive azide compounds. researchgate.net
Furthermore, copper catalysts play a dual role in some tandem reactions. A copper(I) catalyst can first mediate the formation of an alkyl azide from precursors like alkyl diacyl peroxides and TMSN₃, and then catalyze a subsequent cycloaddition reaction in the same pot. beilstein-journals.org These advanced catalytic strategies showcase the ongoing evolution of azide synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDRCDGBCOJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175216 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-86-2 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-methylbenzene | |
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Synthetic Methodologies for 1 Azido 4 Methylbenzene
Catalytic Approaches to Aryl Azide (B81097) Synthesis
Palladium-Catalyzed Methods
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. However, the direct palladium-catalyzed azidation of aryl halides (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with an azide source like sodium azide to form 1-azido-4-methylbenzene is not a widely documented or standard synthetic protocol.
While palladium catalysis is highly effective for C–N bond formation with amines, amides, and other nitrogen nucleophiles, its application for direct azidation of non-activated aryl halides can be challenging and less efficient than other available methods. beilstein-journals.orgnih.gov Research in palladium catalysis has explored more complex transformations, such as cascade reactions where an initial azidation is followed by another transformation like carbonylation to produce amides from aryl halides. nih.gov These advanced methods, while synthetically valuable, are designed for products other than simple aryl azides. Therefore, for the specific synthesis of this compound, alternative methods are generally preferred.
Copper-Catalyzed Transformations
Copper-catalyzed reactions provide a more direct and effective route for the synthesis of aryl azides, including this compound. A significant method is the copper(II)-catalyzed conversion of organoboron compounds, such as boronic acids, into the corresponding aryl azides. nih.gov This transformation is analogous to the Chan-Lam coupling reaction.
The reaction typically involves coupling an arylboronic acid with sodium azide in the presence of a copper(II) salt, such as copper(II) acetate, and a base. The process is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. For the synthesis of this compound, 4-methylphenylboronic acid serves as the starting material. The reaction proceeds efficiently in protic solvents like methanol (B129727) or water, which is advantageous as sodium azide has poor solubility in many aprotic organic solvents. nih.gov
The proposed mechanism involves the formation of an aryl-copper(II)-azido complex. This intermediate can then undergo reductive elimination to yield the final product, this compound, and a copper(0) species, which is then re-oxidized to copper(II) to continue the catalytic cycle. nih.gov
| Entry | Arylboronic Acid | Catalyst | Solvent | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Cu(OAc)₂ | Methanol | ~95 |
This table presents representative data for the copper-catalyzed synthesis of this compound. Yields are based on studies of similar substituted phenylboronic acids. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-azido-4-methylbenzene, providing insights into the hydrogen, carbon, and nitrogen atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals that correspond to the aromatic and methyl protons. The aromatic protons, due to their different electronic environments, appear as two distinct doublets. The two protons ortho to the azide (B81097) group typically resonate at a lower field (higher chemical shift) compared to the two protons meta to the azide group. A characteristic singlet peak corresponds to the three protons of the methyl group.
The following table summarizes the typical ¹H NMR spectral data for this compound:
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic Protons (ortho to -N₃) | 7.16 | d (doublet) | 8.0 |
| Aromatic Protons (meta to -N₃) | 6.93 | d (doublet) | 8.0 |
| Methyl Protons (-CH₃) | 2.33 | s (singlet) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the different carbon atoms in the benzene (B151609) ring and the methyl group. Due to the symmetry of the molecule, four signals are typically observed for the aromatic carbons, along with one signal for the methyl carbon. The carbon atom attached to the azide group (ipso-carbon) shows a characteristic chemical shift.
The table below details the approximate chemical shifts for the carbon atoms in this compound:
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C-N₃ (ipso-carbon) | 137.1 |
| C-CH₃ (para-carbon) | 134.6 |
| Aromatic C-H (ortho to -N₃) | 130.4 |
| Aromatic C-H (meta to -N₃) | 118.9 |
| -CH₃ | 20.9 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations
Nitrogen-15 NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms of the azide group. This method provides valuable information about the electronic structure and bonding within the N₃ moiety. The ¹⁵N NMR spectrum of an azide typically shows three distinct signals corresponding to the three non-equivalent nitrogen atoms. Theoretical calculations and experimental data for similar azide compounds suggest specific chemical shift ranges for the central and terminal nitrogen atoms. researchgate.netznaturforsch.comresearchgate.net For phenyl azide, the chemical shifts are reported as δ = -133.5 (Nβ), -146.9 (Nγ), and -287.9 (Nα) ppm relative to nitromethane. researchgate.net
Infrared (IR) Spectroscopy for Azide Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the azide functional group in this compound. The azide group exhibits a strong and characteristic asymmetric stretching vibration (νas) in a region of the spectrum where few other functional groups absorb. This intense absorption band is typically observed in the range of 2100-2160 cm⁻¹. The presence of this strong peak is a definitive indicator of the successful incorporation of the azide group into the aromatic ring. nih.gov
The following table highlights the key IR absorption frequency for this compound:
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric Stretch (νas) | 2100 - 2160 |
Mass Spectrometry (MS) Applications in Compound Verification
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, thereby confirming its identity.
Electron Ionization Mass Spectrometry (EI-MS)
The table below summarizes the expected major peaks in the EI-MS of this compound:
| m/z | Assignment |
|---|---|
| 133 | [M]⁺ (Molecular Ion) |
| 105 | [M - N₂]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for these purposes.
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical RP-HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, which allows for the efficient separation of the compound from more polar impurities or starting materials. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. While specific, detailed methods for this exact compound are proprietary to individual research labs, a representative method can be constructed based on standard practices for similar aromatic compounds.
The following table outlines typical parameters for an isocratic RP-HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile compounds. When analyzing this compound, GC-MS provides both retention time data for chromatographic separation and a mass spectrum for structural confirmation.
A critical consideration for the GC-MS analysis of aryl azides is their potential for thermal decomposition. researchgate.net These compounds can lose a molecule of nitrogen (N₂) at the high temperatures of the GC injector or column, forming a highly reactive nitrene intermediate which may then rearrange. researchgate.netnih.gov Therefore, the analytical conditions, particularly the injector temperature, must be carefully optimized to minimize degradation.
The mass spectrum of this compound obtained via electron ionization (EI) is characterized by distinct fragmentation patterns. The National Institute of Standards and Technology (NIST) has published reference mass spectra for this compound. nist.govnist.gov The molecular ion (M⁺) is observed at an m/z of 133. However, the most abundant peak (base peak) in the spectrum is typically at m/z 105, which corresponds to the loss of N₂ (28 Da) from the molecular ion. researchgate.netnist.gov This fragmentation is a hallmark of aryl azides.
The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133 | ~30-40% | [C₇H₇N₃]⁺ (Molecular Ion) |
| 105 | 100% (Base Peak) | [C₇H₇N]⁺ (Loss of N₂) |
| 104 | ~50-60% | [C₇H₆N]⁺ (Loss of H from [M-N₂]⁺) |
| 79 | ~20-30% | [C₆H₅N]⁺ or [C₆H₇]⁺ |
| 77 | ~25-35% | [C₆H₅]⁺ |
| Data is a representation based on NIST library spectra. nist.govnih.gov |
Mechanistic Investigations of 1 Azido 4 Methylbenzene Reactivity
Azide (B81097) Group Decomposition Pathways
The reactivity of 1-azido-4-methylbenzene is fundamentally governed by the decomposition of its azide group. This process serves as the primary route to the formation of a highly reactive intermediate, 4-methylphenylnitrene, and can be initiated through thermal or photochemical means.
Thermal Generation of Aryl Nitrenes
The thermal decomposition of aryl azides, including this compound, is a well-established method for generating aryl nitrenes. The application of heat provides the necessary energy to overcome the activation barrier for the extrusion of a molecule of dinitrogen (N₂). This reaction is highly favorable due to the exceptional stability of the nitrogen molecule. The process results in the formation of the corresponding aryl nitrene, in this case, 4-methylphenylnitrene, a species with a neutral, monovalent nitrogen atom that is highly reactive. researchgate.net The thermal sensitivity of azides necessitates careful handling, as decomposition can be explosive under certain conditions. ontosight.ai Studies on the thermolysis of related aryl azides, such as aryl 2-azidophenyl sulphones, demonstrate that these reactions proceed via the formation of an electrophilic nitrene intermediate which then undergoes further reactions. rsc.org
Photochemical Nitrene Formation
Aryl nitrenes can also be generated from aryl azides under photochemical conditions. Irradiation of an azide with ultraviolet (UV) light of an appropriate wavelength can induce the cleavage of the nitrogen-nitrogen bonds, leading to the elimination of N₂ and the formation of the nitrene. researchgate.netresearchgate.net For instance, the photochemical decomposition of azides in solution using a photoreactor with lamps emitting around 300 nm is a common preparative method. rsc.org This photochemical approach offers a milder alternative to thermal decomposition and allows for the generation of nitrenes at lower temperatures, which can be advantageous for studying their subsequent reactions or for use with heat-sensitive substrates. researchgate.net The initial photoproduct is the singlet nitrene, which can then interconvert to the more stable triplet ground state.
Kinetic and Thermodynamic Studies of Decomposition
Detailed kinetic and thermodynamic parameters for the decomposition of this compound are not extensively documented in readily available literature. However, the general principles are understood. The decomposition is a unimolecular process, and its rate is dependent on the temperature and the stability of the azide. The stability is influenced by the electronic nature of the substituents on the aromatic ring.
Thermolysis studies of substituted aryl azides provide insight into the relative rates and pathways of decomposition by analyzing product distributions. For example, the decomposition of a substituted aryl azide can lead to a mixture of products arising from intramolecular reactions of the intermediate nitrene. The ratio of these products is influenced by the kinetics of the competing reaction pathways.
Table 1: Illustrative Product Distribution from Thermolysis of a Substituted Aryl Azide
| Reactant | Product | Proportion (%) |
| 2-Azidophenyl 3-methylphenyl sulphone | 1-Methylphenothiazine 5,5-dioxide | 62 |
| 2-Methylphenothiazine 5,5-dioxide | 10 | |
| 3-Methylphenothiazine 5,5-dioxide | 20 | |
| 4-Methylphenothiazine 5,5-dioxide | 8 | |
| Data is illustrative and based on a related compound to demonstrate how product ratios reflect kinetic factors in nitrene reactions. rsc.org |
Electronic and Steric Effects on Reaction Pathways
The reaction pathways of this compound and its derived nitrene are significantly influenced by electronic and steric effects. francis-press.com The substituents on the benzene (B151609) ring dictate the stability of the starting material, the intermediate nitrene, and the transition states of subsequent reactions.
The azide group itself acts as an inductively withdrawing group due to the high electronegativity of the nitrogen atoms. purdue.edu However, its resonance effect is more complex and can be described as "chimeric," meaning it can act as a resonance donor or withdrawer depending on the electronic demands of the rest of the system. purdue.edu
The methyl group at the para-position of this compound is an electron-donating group through both induction and hyperconjugation. This has several consequences:
It can influence the stability of the azide, though the effect is generally modest.
It affects the electrophilicity of the generated 4-methylphenylnitrene. The electron-donating methyl group slightly reduces the electrophilicity of the nitrene compared to unsubstituted phenylnitrene.
It directs the reactivity of the aromatic ring in intermolecular reactions.
Steric effects, while often less dominant than electronic effects in simple monosubstituted benzenes, can play a role in the approach of other molecules to the azide or nitrene. nih.gov In the case of this compound, the steric hindrance from the methyl group is minimal at the reactive azide site.
Reactivity with Nucleophilic and Electrophilic Species
The reactivity of this compound can be categorized by the behavior of the intact azide group and the reactions of the 4-methylphenylnitrene intermediate.
The azide group itself can react with certain electrophiles and is particularly well-known for its [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry". smolecule.com
However, the most significant aspect of its reactivity involves the generated nitrene. Aryl nitrenes are electron-deficient species and are potent electrophiles. youtube.com They readily react with nucleophiles (electron-pair donors). masterorganicchemistry.comyoutube.com The lone pair electrons on a nucleophile will attack the electron-deficient nitrene nitrogen, leading to the formation of a new bond. youtube.com
Table 2: Summary of Reactivity of this compound and its Nitrene Intermediate
| Reacting Species | Type | Example Reactant | Resulting Reaction/Product Type |
| This compound | Electrophile | Alkynes | [3+2] Cycloaddition (Triazole formation) |
| 4-Methylphenylnitrene | Electrophile | Amines, Alcohols, Thiols | Insertion into N-H, O-H, S-H bonds |
| 4-Methylphenylnitrene | Electrophile | Alkenes | Aziridination (formation of aziridines) purdue.edu |
| 4-Methylphenylnitrene | Electrophile | Aromatic Solvents | C-H insertion or addition |
Radical Reaction Intermediates and Propagation
While many reactions of nitrenes are considered two-electron processes, there is evidence for the involvement of radical intermediates, particularly in reactions mediated by transition metals. For example, the reaction of aryl azides with certain iron complexes has been shown to produce intermediates best described as high-spin Fe(III) antiferromagnetically coupled to a nitrene radical anion. rsc.org
In such a mechanism, the aryl azide reacts with a reduced metal center to form a metal-nitrene complex. This complex can possess significant radical character on the nitrogen atom, for instance, a species like FeIII(OR')₂(•NAr). rsc.org
Once formed, a radical intermediate can participate in propagation steps. For example, a nitrene radical could abstract a hydrogen atom from a suitable donor, generating a new carbon-centered radical and an amine. This new radical could then continue a chain reaction. While specific studies on radical propagation for this compound are not detailed in the provided results, the formation of radical-containing intermediates in related systems strongly suggests the possibility of such pathways. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the in-silico study of molecules. For 1-azido-4-methylbenzene, these calculations reveal intricacies of its structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and energies. For this compound, DFT calculations, often employing functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d,p) or larger, are used to find the lowest energy conformation of the molecule. researchgate.netaimspress.com
These calculations confirm a planar benzene (B151609) ring with the azido (B1232118) and methyl groups attached. The geometry of the azido group (N₃) is of particular interest; it is nearly linear but can exhibit slight bending. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the phenyl ring and the C-N and N-N bonds of the azide (B81097) substituent are determined. The total electronic energy calculated provides a measure of the molecule's stability. DFT methods have been shown to be reliable for predicting qualitative trends in stability and energy barriers for reactions involving azides. sci-hub.se
Table 1: Representative Calculated Geometrical Parameters for this compound using DFT
| Parameter | Typical Calculated Value | Description |
| C-N (azide) bond length | ~1.40 Å | The length of the bond connecting the phenyl ring to the azide group. |
| N-N (internal) bond length | ~1.24 Å | The length of the bond between the first and second nitrogen atoms of the azide. |
| N-N (terminal) bond length | ~1.14 Å | The length of the bond between the second and third nitrogen atoms of the azide. |
| C-C (aromatic) bond length | ~1.39 Å | The average bond length within the benzene ring. |
| C-N-N bond angle | ~115° | The angle formed by the carbon atom of the ring and the first two nitrogen atoms. |
| N-N-N bond angle | ~172° | The angle of the azide group, indicating near-linearity. |
Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is typically localized on the phenyl ring and the azide group, reflecting its nucleophilic character. The LUMO is also distributed across the aromatic system and the azide moiety. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. nih.gov In reactions like 1,3-dipolar cycloadditions, the relative energies of the azide's FMOs and the reactant's (dipolarophile's) FMOs determine the reaction rate and regioselectivity. nih.govresearchgate.net The electron-donating methyl group on the benzene ring slightly raises the HOMO energy level compared to unsubstituted phenyl azide, influencing its reactivity.
Table 2: Typical FMO Properties for Aryl Azides
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger nucleophilicity and greater ease of donating electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electrophilicity and greater ease of accepting electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. aimspress.com |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netaimspress.com The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. youtube.com
In this compound, the MEP map would show a significant region of negative potential (red) around the terminal nitrogen atoms of the azide group, highlighting its nucleophilic character and its role as a hydrogen bond acceptor. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue or greenish-blue), indicating them as sites for potential weak interactions. The aromatic ring itself would show a distribution of potential, influenced by the opposing electronic effects of the electron-donating methyl group and the electron-withdrawing azide group.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For reactions involving this compound, such as [3+2] cycloadditions (e.g., Huisgen cycloaddition) or Staudinger reductions, DFT calculations can identify the structures and energies of reactants, intermediates, transition states, and products.
By calculating the energy barrier (activation energy) associated with a transition state, researchers can predict the kinetics of a reaction. sci-hub.se For example, in a cycloaddition reaction, computational models can determine whether the mechanism is concerted or stepwise and can predict the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles) by comparing the activation energies of the different possible pathways. nih.gov Analysis of the transition state's geometry provides insights into the key bond-forming and bond-breaking processes that occur during the reaction. nih.gov
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Theoretical calculations are widely used to predict spectroscopic properties, which can then be correlated with experimental data for structural validation.
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). sci-hub.se These calculated shifts can be compared with experimental values to confirm the molecular structure. Discrepancies between calculated and experimental data can point to specific environmental or conformational effects not captured in the model. sci-hub.se
Similarly, vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. nih.gov While calculated frequencies often have a systematic error, they can be scaled by an appropriate factor to achieve excellent agreement with experimental spectra, aiding in the assignment of specific vibrational modes to observed absorption bands.
Table 3: Correlation of Experimental and Computational Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (from CDCl₃) | Typical Calculated Value | Correlation and Use |
| ¹H NMR (CH₃) | δ 2.33 (s, 3H) | δ ~2.3 ppm | Confirms the presence and chemical environment of the methyl group protons. |
| ¹H NMR (Aromatic) | δ 7.16 (d, 2H), 6.93 (d, 2H) | δ ~7.0-7.2 ppm | Corresponds to the protons on the benzene ring, with splitting patterns predictable from the structure. |
| ¹³C NMR (CH₃) | δ 20.9 | δ ~21 ppm | Validates the assignment of the methyl carbon resonance. |
| ¹³C NMR (C-N₃) | δ 137.1 | δ ~137 ppm | Confirms the carbon atom directly attached to the azide group. |
| IR (Azide Stretch) | ~2100-2130 cm⁻¹ | ~2100-2150 cm⁻¹ (scaled) | The strong, characteristic asymmetric stretch of the N₃ group is a key identifier. |
Note: Calculated values are illustrative and depend on the level of theory, basis set, and computational method (e.g., GIAO for NMR).
Ab Initio and Semi-Empirical Calculations for Reactivity Prediction
Beyond DFT, a hierarchy of computational methods exists for predicting reactivity, each with a different balance of accuracy and computational cost. rsc.org
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on first principles without empirical parameters. sci-hub.se They offer very high accuracy, especially for calculating reaction barriers and weak interactions, but are computationally expensive. They are often used as a "gold standard" to benchmark the performance of more cost-effective methods like DFT for a specific class of molecules or reactions. sci-hub.se
Semi-empirical methods , such as PM6 or AM1, use parameters derived from experimental data to simplify the calculations. chemrxiv.org They are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer-timescale molecular dynamics simulations. While less accurate in an absolute sense, they are very useful for initial screening of reaction pathways, studying large molecular assemblies, or as a reference potential in more complex multi-level simulations. chemrxiv.org For this compound, semi-empirical methods could be used to quickly survey potential reaction pathways before committing to more demanding DFT or ab initio calculations for the most promising candidates.
Emerging Research Directions and Future Perspectives for 1 Azido 4 Methylbenzene
The field of organic chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable synthetic methodologies. 1-Azido-4-methylbenzene, a versatile building block, is at the forefront of this evolution. Its azide (B81097) functionality allows for a diverse range of transformations, making it a key substrate in the exploration of novel chemical reactivity. This article delves into the emerging research directions and future perspectives concerning this compound, focusing on catalytic innovations, advanced synthesis platforms, unconventional reactions, and green chemistry principles.
Q & A
Q. Q1: What is a reliable method for synthesizing 1-azido-4-methylbenzene from 4-methylaniline?
A: The synthesis involves diazotization of 4-methylaniline followed by azide substitution.
- Procedure :
- Diazotize 4-methylaniline with NaNO₂ and HCl at 0–5°C.
- React the diazonium salt with NaN₃ in aqueous solution.
- Extract the product using a non-polar solvent (e.g., diethyl ether) and purify via column chromatography.
- Yield : 89% (11.0 g from 10.0 g of 4-methylaniline) .
- Key Validation : ¹H/¹³C NMR confirms the structure (e.g., ¹H NMR: δ 2.33 ppm for methyl group) .
Basic Characterization
Q. Q2: How can researchers confirm the structural integrity of this compound experimentally?
A: Use spectroscopic and analytical methods:
- ¹H NMR : Peaks at δ 7.16 (d, 2H), 6.93 (d, 2H), and 2.33 ppm (s, 3H) confirm aromatic protons and methyl group .
- ¹³C NMR : Signals at δ 137.1 (ipso-C), 134.6 (aromatic C), and 20.9 ppm (methyl-C) .
- MS (ESI) : Verify molecular ion peaks (e.g., m/z 108.3 [M+H]⁺ for reduced derivatives) .
Advanced Applications
Q. Q3: How is this compound utilized in Staudinger reduction for amine synthesis?
A: It serves as an azide precursor in Staudinger reactions:
Q. Q4: What role does this compound play in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A: It participates in "click chemistry" to form triazole derivatives:
- Procedure : React with terminal alkynes (e.g., propargyl alcohol) using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) .
- Applications : Labeling biomolecules or synthesizing polymer networks.
Data Contradiction Analysis
Q. Q5: How should researchers address discrepancies in reported yields for this compound synthesis?
A: Variations arise from reaction conditions and purification methods:
- Critical Factors :
- Temperature control during diazotization (0–5°C prevents side reactions).
- Solvent choice (polar aprotic solvents improve azide stability).
- Purity of NaN₃ (hygroscopic impurities reduce yield).
- Resolution : Optimize via controlled experiments (e.g., varying equivalents of NaN₃) and validate with NMR .
Safety and Handling
Q. Q6: What safety protocols are recommended for handling azido compounds like this compound?
A: Follow GHS guidelines for azides (e.g., GHS07/GHS08):
- Storage : Keep in a cool, dry, and well-ventilated area; avoid light and heat.
- Handling : Use blast shields, wear PPE (gloves, goggles), and minimize grinding or impact.
- Waste Disposal : Neutralize with NaNO₂/HCl before disposal to prevent explosive hazards .
Advanced Mechanistic Studies
Q. Q7: How can computational methods complement experimental data in studying this compound reactivity?
A: Combine DFT calculations with experimental NMR/IR:
- Example : Calculate transition states for Staudinger reduction to identify rate-limiting steps.
- Validation : Compare computed ¹³C chemical shifts (e.g., δ 137.1 ppm for ipso-C) with experimental data .
Stability and Degradation
Q. Q8: What factors influence the thermal stability of this compound during storage?
A: Degradation risks include:
- Temperature : Store below 25°C; avoid prolonged exposure to heat.
- Light : Photolysis can generate nitrenes (reactive intermediates).
- Moisture : Hydrolysis in acidic conditions forms hazardous HN₃ gas.
- Mitigation : Use amber glass vials and desiccants .
Contradiction in Spectral Data
Q. Q9: How to resolve conflicting NMR assignments for azidoaromatic compounds?
A: Cross-reference with deuterated solvents and coupling constants:
- Example : For this compound, J = 8.5 Hz in aromatic protons confirms para-substitution .
- Advanced Tools : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
